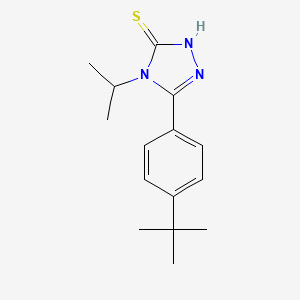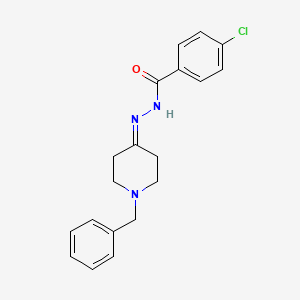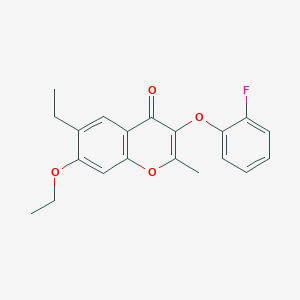
5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as TBT or TBT-T, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of triazole derivatives and has shown significant potential as a therapeutic agent for a variety of diseases.
作用機序
The mechanism of action of 5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting specific enzymes or proteins involved in disease progression. For instance, this compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound also inhibits the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Furthermore, this compound has been found to modulate the immune system by regulating the production of cytokines.
実験室実験の利点と制限
5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. This compound is also stable under normal laboratory conditions. However, this compound has some limitations as well. It is a toxic compound and requires special handling and disposal procedures. Moreover, this compound is not water-soluble, which limits its use in aqueous environments.
将来の方向性
The potential therapeutic applications of 5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione are vast, and there are several future directions that can be explored. One possible direction is the development of this compound-based drugs for the treatment of cancer, inflammation, and infectious diseases. Another direction is the study of this compound's mechanism of action and its interactions with specific enzymes or proteins. Moreover, the use of this compound in combination with other drugs or therapies can also be explored to enhance its therapeutic efficacy. Finally, the development of new synthesis methods for this compound can also be an area of future research.
Conclusion:
In conclusion, this compound is a chemical compound that has shown significant potential as a therapeutic agent for various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound's potential as a therapeutic agent makes it an exciting area of research for medicinal chemists.
合成法
The synthesis of 5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a multi-step process that involves the reaction of various chemicals under specific conditions. One of the commonly used methods for synthesizing this compound is the reaction of 4-tert-butylphenylhydrazine with isopropyl isothiocyanate in the presence of a base. The resulting intermediate is then treated with sodium azide and reduced to obtain this compound.
科学的研究の応用
5-(4-tert-butylphenyl)-4-isopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and infectious diseases. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It also exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines. This compound has also been studied for its antibacterial and antifungal properties.
特性
IUPAC Name |
3-(4-tert-butylphenyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3S/c1-10(2)18-13(16-17-14(18)19)11-6-8-12(9-7-11)15(3,4)5/h6-10H,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEFPNAAMHBGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5779354.png)


![2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole](/img/structure/B5779365.png)
![N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5779381.png)
![N-[4-(aminosulfonyl)benzyl]-4-isopropylbenzamide](/img/structure/B5779382.png)
![3-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5779384.png)



![3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5779413.png)

![2-({[(2-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5779438.png)
![1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5779446.png)